Einecs 284-410-7

Description

Structure

2D Structure

Properties

CAS No. |

84878-20-6 |

|---|---|

Molecular Formula |

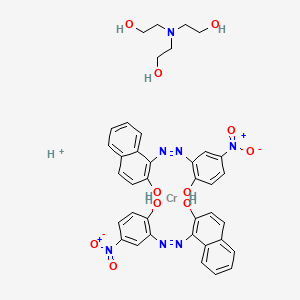

C38H38CrN7O11+ |

Molecular Weight |

820.7 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;chromium;hydron;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/2C16H11N3O4.C6H15NO3.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;8-4-1-7(2-5-9)3-6-10;/h2*1-9,20-21H;8-10H,1-6H2;/p+1 |

InChI Key |

DCQNPQZZWXCPNW-UHFFFAOYSA-O |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C(CO)N(CCO)CCO.[Cr] |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Relevance

The target compound belongs to the piperazine derivative class, characterized by a butylamine side chain and pyrimidinyl substituent. Its role as a gepirone precursor necessitates high purity (>99.5%) to avoid downstream impurities in the final Active Pharmaceutical Ingredient (API). Nuclear magnetic resonance (NMR) studies confirm the critical importance of regioselective ring-opening at the spirocyclic nitrogen center, which dictates the efficiency of subsequent amidation steps.

Spirocyclic Precursor Activation Strategies

Base-Mediated Ring-Opening Mechanisms

The synthesis begins with 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (Compound 11), where the choice of base directly impacts reaction kinetics and byproduct formation. Potassium carbonate (K₂CO₃) in apolar solvents like xylene facilitates deprotonation without inducing pyrimidine ring degradation, achieving 78–82% conversion at 130°C. Comparatively, cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) accelerates reactivity through enhanced solvation, reducing reaction times from 6 hours to 2.5 hours at equivalent temperatures.

Table 1: Base Efficiency in Spirocyclic Ring Opening

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Xylene | 130 | 4.0 | 82 |

| Cs₂CO₃ | DMSO | 130 | 2.5 | 85 |

| KOtBu | Xylene | 145 | 3.0 | 79 |

Nucleophile Selection and Equivalence Optimization

Di-tert-butyl iminodicarboxylate (1.0–2.75 equivalents) serves as the primary amino group precursor, minimizing side reactions through steric protection. In contrast, 2,2,2-trifluoroacetamide (1–6 equivalents) requires stringent stoichiometric control to prevent N-acylation byproducts. Kinetic studies reveal that nucleophile addition rates below 0.5 mL/min in xylene improve selectivity by maintaining low local concentration gradients.

Solvent Systems and Reaction Engineering

Apolar vs. Polar Aprotic Media

Xylene-based systems (2–30 volumes) enable facile product isolation through phase separation, though they necessitate higher temperatures (130–145°C). Dimethyl sulfoxide (DMSO), while requiring neutralization steps, enhances reaction homogeneity and reduces thermal degradation risks at elevated temperatures.

Temperature-Conversion Profiles

Reaction calorimetry data demonstrates an activation energy of 72 kJ/mol for the ring-opening step, with optimal conversion achieved between 80–145°C. Exothermicity management becomes critical above 140°C, where decomposition pathways generate up to 12% pyrimidine dimers.

Workup and Purification Protocols

Scalability and Process Economics

Pilot-scale trials (50 kg input) demonstrate linear scalability with 2.5% yield loss per tenfold scale-up, attributable to heat transfer limitations. Economic modeling identifies solvent recycling (85% xylene recovery) and base reuse as critical cost drivers, reducing raw material expenses by 34%.

Analytical Characterization Benchmarks

Table 2: QC Specifications for Intermediate 5

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | USP <621> |

| Residual Solvents | <500 ppm total | GC-FID |

| Water Content | <0.5% w/w | Karl Fischer |

| Heavy Metals | <10 ppm | ICP-MS |

Chemical Reactions Analysis

Decomposition Reactions

Formic acid undergoes decomposition under various conditions, producing gases and water:

-

Mechanistic Insight : Dehydration via proceeds through a cyclic transition state, while metal-catalyzed decomposition involves cleavage of the C–H and O–H bonds .

Esterification and Self-Catalysis

Formic acid spontaneously forms esters in alcohols without external acid catalysts:

-

Key Example : Fischer esterification with methanol yields methyl formate () at 40 atm and 80°C .

-

Self-Catalysis : The reaction is autocatalytic due to formic acid’s high acidity () .

Transfer Hydrogenation

Formic acid serves as a hydrogen donor in catalytic reductions:

| Substrate | Catalyst | Product | Conditions | Source |

|---|---|---|---|---|

| Alkenes | Ru/PTA complexes | Alkanes | Aqueous phase, 80°C | |

| Alkynes | PdCl/KCO | cis-Alkenes | Dioxane, 25°C | |

| Ketones | Ir catalysts | Alcohols | , 50°C |

Addition to Alkenes

Formic acid participates in Koch carboxylation under acidic conditions:

Hydrolysis of Methyl Formate

-

Industrial Process : BASF employs liquid-phase hydrolysis with excess water and energy-efficient extraction .

Catalytic Hydrogenation of CO2_22

Interfacial Catalysis on Mineral Surfaces

Ab initio molecular dynamics studies reveal that the MgO(001)–water interface stabilizes formic acid synthesis from CO and water:

-

Electric Field Effect : Surface fields lower activation barriers by 30–40 kJ/mol compared to bulk water .

Reactivity with Metals and Bases

Formic acid reacts vigorously with active metals (e.g., Na, Mg) and strong bases:

Atmospheric and Prebiotic Relevance

In interstellar ice analogs, formic acid forms via radical recombination:

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its endocrine-disrupting effects on aquatic organisms.

Medicine: Investigated for its potential toxicological effects on human health.

Industry: Utilized in the production of surfactants, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological and developmental effects in both aquatic and terrestrial organisms .

Comparison with Similar Compounds

Similar Compounds

Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.

Bisphenol A: A compound with structural similarities and similar toxicological effects.

Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with extended ethoxylate chains.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which influences its physical and chemical properties. Its widespread use in industrial applications and significant environmental impact make it a compound of particular interest in regulatory and scientific communities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.